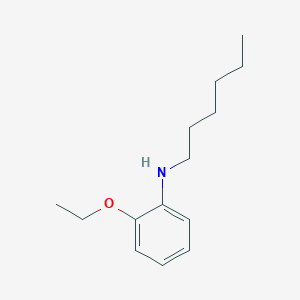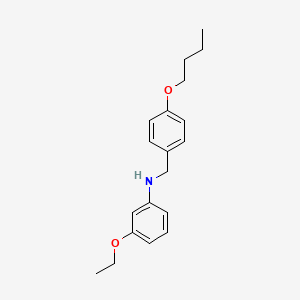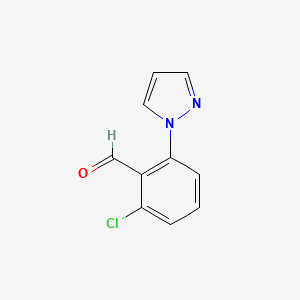
2-chloro-6-(1H-pyrazol-1-yl)benzaldehyde
Übersicht
Beschreibung
2-Chloro-6-(1H-pyrazol-1-yl)benzaldehyde, also known as 2-chloro-6-pyrazolobenzaldehyde, is an aromatic aldehyde that is used in a variety of scientific research applications. It is a colorless crystalline solid that is soluble in water and ethanol. It is commonly used in organic synthesis, as a reagent for the synthesis of various organic compounds, and as a starting material for the synthesis of pharmaceuticals and other organic compounds.
Wissenschaftliche Forschungsanwendungen
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds, such as 2-chloro-6-(1H-pyrazol-1-yl)benzaldehyde, have been recognized for their potent antileishmanial and antimalarial activities. A study highlighted the synthesis of hydrazine-coupled pyrazoles and their structural verification through techniques like FTIR and NMR. These compounds showed a desirable fitting pattern in the active site of the target enzyme, characterized by lower binding free energy, indicating their potential as effective treatments .
Antibacterial Properties
The antibacterial properties of pyrazole compounds are well-documented. They have been shown to be effective against a range of bacterial strains, contributing to their consideration as potential candidates for new antibacterial drugs .
Anti-inflammatory Effects
Pyrazole derivatives exhibit significant anti-inflammatory effects, making them valuable in the development of anti-inflammatory medications. Their ability to modulate inflammatory pathways is a key aspect of their pharmacological profile .
Anti-cancer Potential
The pyrazole core structure has been associated with improved growth inhibition in cancer cells, such as PC-3 cells. This suggests that compounds like 2-chloro-6-(1H-pyrazol-1-yl)benzaldehyde could be explored further for their anti-cancer properties .
Analgesic Activity
The analgesic activity of pyrazole compounds is another area of interest, with research indicating their potential to relieve pain without the side effects associated with traditional analgesics .
Anticonvulsant Properties
Pyrazole derivatives have shown promise as anticonvulsants, which could lead to new treatments for seizure disorders .
Anthelmintic Applications
These compounds also possess anthelmintic properties, suggesting they could be used to develop treatments against parasitic worm infections .
Antioxidant and Herbicidal Uses
Lastly, pyrazole-bearing compounds have demonstrated antioxidant properties, which are beneficial in combating oxidative stress. Additionally, they have herbicidal applications, indicating their versatility in both medical and agricultural fields .
Wirkmechanismus
Target of Action
Pyrazole derivatives have been known to exhibit a wide range of biological activities .
Mode of Action
It’s worth noting that pyrazole derivatives have been reported to interact with various biological targets, leading to changes in cellular functions .
Biochemical Pathways
Pyrazole derivatives have been known to interact with various biochemical pathways, leading to a range of downstream effects .
Result of Action
Pyrazole derivatives have been reported to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Eigenschaften
IUPAC Name |
2-chloro-6-pyrazol-1-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O/c11-9-3-1-4-10(8(9)7-14)13-6-2-5-12-13/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BULVWSWDCIRHEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=O)N2C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-6-(1H-pyrazol-1-yl)benzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



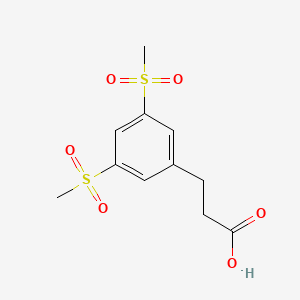
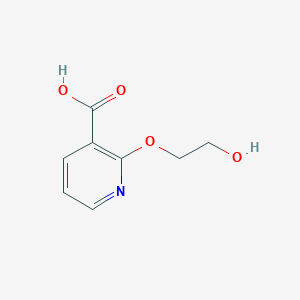
![N-[2-(2-fluorophenyl)ethyl]cyclopentanamine](/img/structure/B1437551.png)
![3-Ethoxy-N-[2-(2-isopropylphenoxy)ethyl]aniline](/img/structure/B1437552.png)
![N-[2-(5-Chloro-1H-benzimidazol-2-YL)ethyl]-N-ethylamine](/img/structure/B1437553.png)
![N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-2-isopropoxyaniline](/img/structure/B1437554.png)
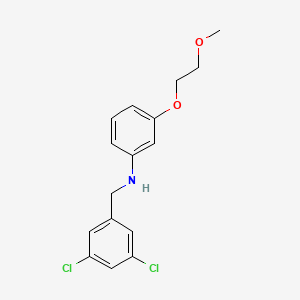
![N-[2-(3,5-Dimethylphenoxy)ethyl]-4-ethoxyaniline](/img/structure/B1437557.png)
![N-[2-(Isopentyloxy)benzyl]-4-methylaniline](/img/structure/B1437558.png)


